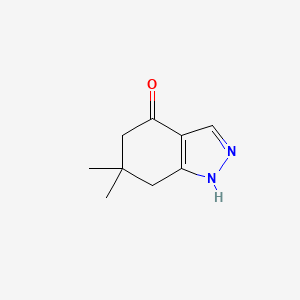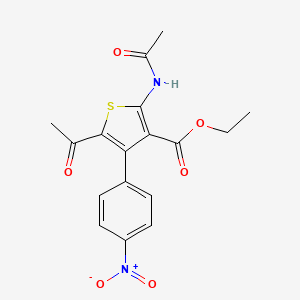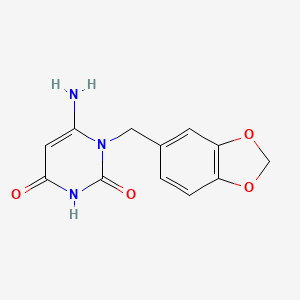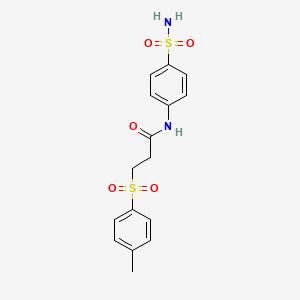![molecular formula C25H25N3O5S B2387631 N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922094-90-4](/img/structure/B2387631.png)
N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The novel dibenzo[b,f]phosphepin system, which shares structural similarities with N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide, has been synthesized and explored for its reactivity and conformation. Derivatives of this system demonstrate significant potential in medicinal chemistry due to their structural analogy to imipramine, an antidepressant drug, showcasing the utility of these compounds in drug development and the exploration of new therapeutic agents (Segall, Shirin, & Granoth, 1980).
Catalytic Applications
The development of chiral dibenzazepine-based S(O)-alkene hybrid ligands for Rh(I) complexation illustrates another scientific application. These ligands, derived from dibenzazepine and glucose, demonstrate significant potential in catalysis, particularly in the base-free Hayashi–Miyaura reaction. Such advancements highlight the compound's role in facilitating stereoselective synthesis and catalytic processes, underscoring its importance in organic synthesis and potential pharmaceutical applications (Chelouan et al., 2018).
Novel Heterocyclic Compounds Synthesis
The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e] [1,4] diazepin-1-ones showcases the compound's utility in generating new heterocyclic compounds. These substances, synthesized by dehydrative cyclization, have demonstrated moderate analgesic activity, indicating their potential in developing new analgesic and therapeutic agents (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Antineoplastic Agent Development
The preparation of isosteric thieno[2,3-b]-azepin-4-ones through a Dieckmann ring closure reaction, inspired by the antitumor activity of similar compounds, represents an exploration into antineoplastic agents. Although preliminary biological data did not indicate significant antineoplastic activity, this research underscores the ongoing exploration of dibenzo[b,f][1,4]oxazepin derivatives in the search for new cancer therapies (Koebel, Needham, & Blanton, 1975).
Antiallergic Activity
The synthesis of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives illustrates the compound's potential in developing antiallergic medications. These compounds have been found to be orally active antiallergic agents, displaying potent inhibitory effects on various allergic reactions in preclinical models. This research indicates the compound's potential utility in creating new treatments for allergic conditions (Ohshima et al., 1992).
Properties
IUPAC Name |
N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15(2)24(29)26-17-6-9-19(10-7-17)34(31,32)27-18-8-12-22-20(14-18)25(30)28(4)21-13-16(3)5-11-23(21)33-22/h5-15,27H,1-4H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCKTYFNVIAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)


![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)

![5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2387567.png)



